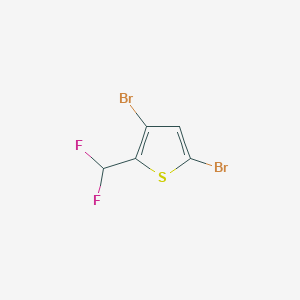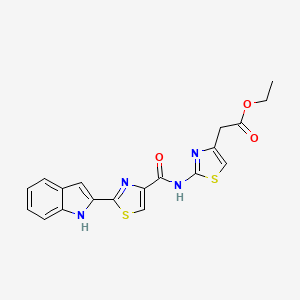
ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular function and disease pathology.
Aplicaciones Científicas De Investigación
Synthesis Methods
The synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate showcases a novel approach, combining benzothiazole derivatives with indole derivatives through a three-component reaction. This method yields a series of novel compounds, underscoring the flexibility and efficiency of synthesizing complex molecules like ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate (Nassiri & Milani, 2020).
Applications in Biological Systems
A pertinent study involves the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines, revealing significant α-glucosidase and β-glucosidase inhibition. The molecular docking studies of these compounds further illuminate their potential as enzyme inhibitors, demonstrating a high degree of specificity and efficacy, particularly for compound 4e which showed remarkable inhibition towards α-glucosidase (Babar et al., 2017).
Structural Characterization
The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined, providing vital insights into the molecular configuration and the intermolecular interactions stabilizing the structure. The non-planarity of the molecule and the significance of hydrogen bonding in the crystal lattice are highlighted, offering a deeper understanding of the compound's physical and chemical properties (DyaveGowda et al., 2002).
Mecanismo De Acción
Target of Action
Ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is a complex compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, in general, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
ethyl 2-[2-[[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-2-26-16(24)8-12-9-28-19(20-12)23-17(25)15-10-27-18(22-15)14-7-11-5-3-4-6-13(11)21-14/h3-7,9-10,21H,2,8H2,1H3,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYCRQUXVPDFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2696681.png)

![3-(2-methoxyethyl)-2-(4-nitrophenyl)-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696683.png)

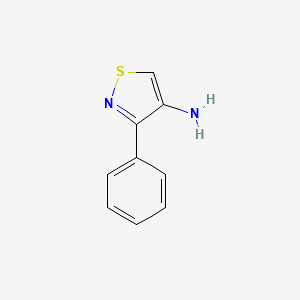
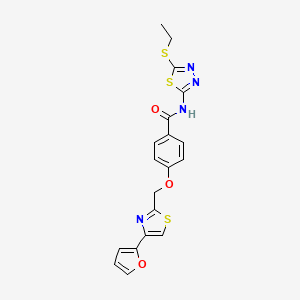
![[(2-Chlorophenyl)methyl]urea](/img/structure/B2696688.png)
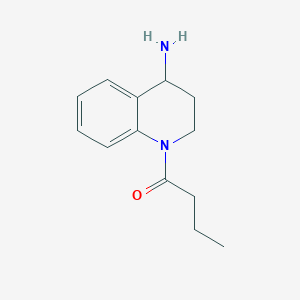
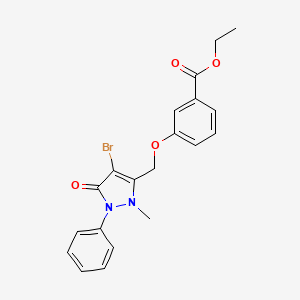
![5-amino-1-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2696699.png)
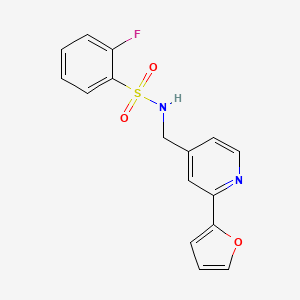
![N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696701.png)
